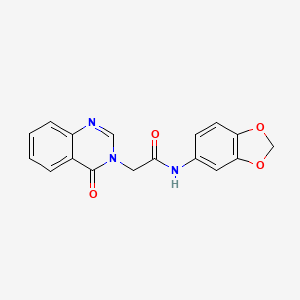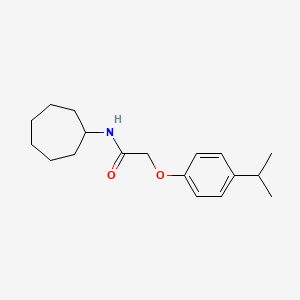
2-(3,4-dimethoxyphenyl)-5-nitro-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-5-nitro-1H-benzimidazole, also known as DMNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzimidazole and has been synthesized using various methods. The purpose of
作用機序
The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-nitro-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In normal cells, this compound has been shown to have minimal toxicity, indicating its potential as a selective anticancer agent. In addition, this compound has been shown to exhibit fluorescent properties, making it useful as a probe for imaging and detection.
実験室実験の利点と制限
One advantage of 2-(3,4-dimethoxyphenyl)-5-nitro-1H-benzimidazole is its versatility in various scientific fields, including medicinal chemistry, biochemistry, and material science. This compound can be easily synthesized using simple and cost-effective methods, making it accessible to researchers. However, one limitation of this compound is its potential toxicity at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several future directions for 2-(3,4-dimethoxyphenyl)-5-nitro-1H-benzimidazole research, including the development of new synthetic methods, the investigation of its potential applications in other scientific fields, and the optimization of its anticancer activity. One potential direction is the synthesis of this compound derivatives with improved selectivity and potency against cancer cells. Another potential direction is the development of this compound-based materials with enhanced functional properties, such as improved conductivity and stability. Furthermore, the investigation of the mechanism of action of this compound in various biological systems may lead to the discovery of new therapeutic targets for cancer treatment.
合成法
The synthesis of 2-(3,4-dimethoxyphenyl)-5-nitro-1H-benzimidazole involves the reaction of 3,4-dimethoxyaniline and 5-nitro-1H-benzimidazole in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or acetic acid. The resulting product is then purified using column chromatography or recrystallization to obtain pure this compound.
科学的研究の応用
2-(3,4-dimethoxyphenyl)-5-nitro-1H-benzimidazole has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. In material science, this compound has been used as a building block for the synthesis of functional materials, such as liquid crystals and organic semiconductors.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-nitro-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-21-13-6-3-9(7-14(13)22-2)15-16-11-5-4-10(18(19)20)8-12(11)17-15/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAMQNUXRWPNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-benzyl-1-piperazinyl)-1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5766928.png)

![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5766939.png)
![2-{[5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5766950.png)





![N-{2,5-dimethoxy-4-[(3-oxo-3-phenylpropanoyl)amino]phenyl}benzamide](/img/structure/B5766988.png)

![2-{[(2,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5767005.png)
![2-chlorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5767014.png)
![3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5767029.png)